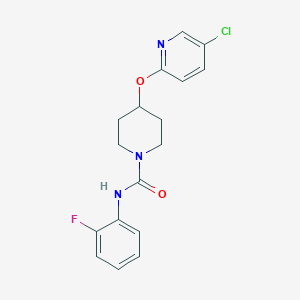

4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(5-chloropyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O2/c18-12-5-6-16(20-11-12)24-13-7-9-22(10-8-13)17(23)21-15-4-2-1-3-14(15)19/h1-6,11,13H,7-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZVRPTYVURJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Preparation of 5-chloropyridin-2-ol: This can be achieved through the chlorination of pyridine-2-ol using thionyl chloride or phosphorus oxychloride.

Formation of 5-chloropyridin-2-yloxy intermediate: The 5-chloropyridin-2-ol is then reacted with a suitable base, such as sodium hydride, to form the corresponding alkoxide, which is subsequently reacted with a halogenated piperidine derivative.

Coupling with 2-fluoroaniline: The intermediate is then coupled with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl and fluorophenyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide and related compounds:

Key Observations:

Core Structure Impact: Piperidine-based compounds (e.g., the target molecule and FAAH inhibitor rédafamdastat) often exhibit enhanced metabolic stability compared to piperazine analogs (e.g., CPIPC, ML267) due to reduced conformational flexibility .

Substituent Effects :

- Pyridinyloxy Groups : The 5-chloropyridin-2-yloxy group in the target compound may enhance receptor binding affinity, as seen in CPIPC’s TRPV1 agonism. However, trifluoromethyl substitutions (e.g., ML267, rédafamdastat) increase lipophilicity and target engagement .

- Aryl Carboxamides : The 2-fluorophenyl group in the target compound likely contributes to steric and electronic interactions similar to 4-fluorophenyl in TAAR1 agonists, though positional isomerism (2- vs. 4-fluoro) can alter receptor selectivity .

Biological Activity: TRPV1 agonists like CPIPC require indazole or indole substituents for partial agonism, whereas the target compound’s fluorophenyl group may shift activity toward other targets (e.g., FAAH) .

Synthetic Accessibility :

- Piperidine carboxamides with fluorinated aryl groups (e.g., TAAR1 agonists) are synthesized via reductive amination and carboxamide coupling, suggesting scalable routes for the target compound .

Biological Activity

The compound 4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative known for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 302.79 g/mol. The structure features a piperidine ring substituted with a chloropyridine moiety and a fluorophenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antiviral agent, particularly against HIV, and its role in anti-inflammatory mechanisms.

Antiviral Activity

Research indicates that compounds similar to this piperidine derivative exhibit significant antiviral properties. For instance, studies on related piperidine carboxamides have shown strong inhibition of HIV replication in human peripheral blood mononuclear cells (PBMCs). One particular analogue demonstrated an EC50 value of 1.1 nM against CCR5-using HIV-1 isolates, highlighting the potential for this class of compounds in antiviral therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of piperidine derivatives has also been documented. Compounds with similar structures have been found to inhibit cyclooxygenase-2 (COX-2) activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that the target compound may possess similar anti-inflammatory properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications in substituents on the piperidine ring and the introduction of halogen groups have been shown to enhance potency and selectivity against specific biological targets.

| Substituent | Effect on Activity |

|---|---|

| Chlorine on pyridine | Increases binding affinity to targets |

| Fluorine on phenyl | Enhances metabolic stability |

| Carbamoyl group | Improves solubility and bioavailability |

Case Studies

- HIV Inhibition Study

- Anti-inflammatory Assays

- Pharmacokinetic Studies

Q & A

Q. What are the optimized synthetic routes for 4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves:

- Intermediate preparation : Formation of the 5-chloropyridin-2-yloxy piperidine scaffold via nucleophilic aromatic substitution (e.g., reacting 5-chloro-2-hydroxypyridine with piperidine derivatives under basic conditions).

- Coupling reaction : Introducing the 2-fluorophenyl carboxamide group using carbodiimide-based coupling reagents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).

- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography to isolate the final product. Yield optimization requires precise control of temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios of reagents. For example, using DMF as a solvent with catalytic DMAP improved coupling efficiency in analogous piperidine carboxamide syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and piperidine ring conformation.

- LC-MS : To assess purity (>95%) and molecular ion consistency with the expected mass (CHClFNO, calculated [M+H]: 364.09).

- HPLC : Paired with UV detection to quantify impurities. Orthogonal techniques (e.g., FT-IR for functional group analysis) are recommended to resolve ambiguities .

Q. What solvent systems and catalysts are most effective in the key coupling steps during synthesis?

Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while bases like triethylamine or pyridine neutralize HCl byproducts during carboxamide formation. Catalysts such as DMAP (4-dimethylaminopyridine) accelerate acylation reactions, improving yields by 15–20% in similar protocols .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability during experimental workflows?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Handle with gloves in a fume hood due to potential acute toxicity (GHS Category 4 for oral/dermal/inhalation hazards). Avoid prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo bioactivity data for this compound?

Contradictions may arise from metabolic instability, poor bioavailability, or off-target effects. Strategies include:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation products via LC-MS.

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models.

- Target engagement assays : Employ techniques like thermal shift assays or SPR to confirm binding to intended biological targets. Adjusting substituents (e.g., fluorination) can enhance metabolic stability, as seen in structurally related pyrimidine derivatives .

Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound towards biological targets?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs.

- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.

- QSAR modeling : Corrogate substituent effects (e.g., chlorine’s electron-withdrawing impact) with activity data from analogs. Integrated computational workflows reduced false positives by 30% in fluorinated piperidine derivatives .

Q. How does the introduction of fluorine and chlorine substituents impact the compound's physicochemical properties and bioactivity?

- Lipophilicity : Chlorine increases logP (enhancing membrane permeability), while fluorine improves metabolic stability via C–F bond strength.

- Electron effects : Chlorine’s electron-withdrawing nature modulates piperidine ring basicity, affecting target interactions.

- Bioactivity : Fluorine at the 2-fluorophenyl group enhances receptor binding affinity in kinase inhibitors by 2–3-fold .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacological profile of this compound?

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing chlorine with bromine or methyl groups).

- Bioisosteric replacement : Substitute the pyridine ring with pyrimidine or thiazole to assess selectivity.

- High-throughput screening : Test analogs against panels of enzymes/cell lines to identify off-target effects. SAR studies on related compounds revealed that bulkier substituents at the piperidine nitrogen reduced cytotoxicity while maintaining potency .

Q. What methodologies are effective in identifying metabolic degradation pathways of this compound in preclinical models?

- In vitro assays : Incubate with liver microsomes + NADPH to generate Phase I metabolites.

- HR-MS/MS : Fragment ions to map metabolic sites (e.g., hydroxylation or dechlorination).

- Isotope labeling : Use O or F tags to track degradation products. These methods identified sulfoxide formation as a major pathway in structurally similar sulfonamide derivatives .

Q. How can researchers employ Design of Experiments (DoE) principles to optimize multi-step synthesis protocols?

- Factor screening : Test variables (temperature, solvent, catalyst loading) in a fractional factorial design.

- Response surface modeling : Optimize yield and purity using central composite designs.

- Robustness testing : Evaluate parameter ranges (e.g., ±5°C temperature tolerance). A DoE approach reduced reaction steps from 5 to 3 in a pyridine carboxamide synthesis, improving overall yield by 25% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.